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Compound of Interest

Compound Name: 2-Mercapto-N-methylbenzamide

Cat. No.: B155884

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 2-
Mercapto-N-methylbenzamide, a key intermediate in the synthesis of various
pharmaceuticals. The following sections detail the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the
experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 2-Mercapto-N-
methylbenzamide based on the analysis of its structural analogue, N-methylbenzamide, and
known substituent effects of a thiol group on an aromatic ring.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (6

Multiplicity Integration Assignment

ppm)

~7.8 d 1H Ar-H

~7.4 t 1H Ar-H

~7.2 t 1H Ar-H

~7.1 d 1H Ar-H

~6.5 brs 1H N-H

~3.5 S 1H S-H

3.0 d 3H N-CHs

13C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl3

Chemical Shift (6 ppm) Assignment
~169 C=0

~138 Ar-C (C-S)
~134 Ar-C (C-CONH)
~131 Ar-C

~128 Ar-C

~127 Ar-C

~125 Ar-C

~27 N-CHs

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~3300 Strong, broad N-H stretch

~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~2550 Weak S-H stretch

~1640 Strong C=0 stretch (Amide I)
~1540 Strong N-H bend (Amide II)
~1450-1600 Medium-Weak Aromatic C=C stretches

Ortho-disubstituted benzene

~750 Strong
C-H bend

MS_(Mass_Sp_e_ciLQmﬂm_Qata_(ELe_dMe_d)

Relative Intensity (%) Assignment
167 High [M]* (Molecular lon)
134 Moderate [M - SH]*
105 High [C7Hs0]*
77 Moderate [CeHs]*
58 Moderate [CH3NH=CHOH]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Mercapto-N-methylbenzamide (5-10 mg) is prepared in deuterated chloroform
(CDCls, 0.5-1.0 mL).[1] The solution is then transferred to a 5 mm NMR tube. The *H and 13C
NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane
(TMS) is used as an internal standard for chemical shift referencing (6 0.00 ppm).

Infrared (IR) Spectroscopy
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The IR spectrum is obtained using the KBr pellet technique.[2] A small amount of 2-Mercapto-
N-methylbenzamide (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr,
100-200 mg) in an agate mortar and pestle. The finely ground powder is then compressed in a
pellet die under high pressure to form a transparent pellet. The IR spectrum is recorded using a
Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is acquired using an Electrospray lonization (ESI) source coupled to a
mass analyzer (e.g., quadrupole or time-of-flight).[3] A dilute solution of 2-Mercapto-N-
methylbenzamide is prepared in a suitable solvent such as methanol or acetonitrile. The
solution is then introduced into the ESI source via direct infusion or through a liquid
chromatography system. The mass spectrum is recorded in positive ion mode.

Visualizations
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A flowchart of the spectral analysis process.

'H NMR Structural Correlation

2-Mercapto-N-methylbenzamide Structure

Predicted *H NMR Signals

Ar-H N-H S-H N-CHs
~7.1-7.8 ppm ~6.5 ppm ~3.5 ppm ~3.0 ppm

Click to download full resolution via product page

Correlation of protons to their predicted *H NMR signals.

Mass Spectrometry Fragmentation Pathway

[M]*
m/z = 167
ZSH NHCHa

[M - SH]* [C7Hs0]*
m/z = 134 m/z = 105
(6{0)

[CeHs]

m/z =77

Click to download full resolution via product page

A plausible fragmentation pathway for 2-Mercapto-N-methylbenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155884+#spectral-analysis-of-2-mercapto-n-
methylbenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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